6'''-O-Mannopyranosyl mannosidostreptomycin
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Overview
Description
6’‘’-O-Mannopyranosyl mannosidostreptomycin is a complex chemical compound with the molecular formula C33H59N7O22 and a molecular weight of 905.86 g/mol . It is a derivative of streptomycin, a well-known antibiotic, and is characterized by its unique mannopyranosyl groups attached to the streptomycin core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’‘’-O-Mannopyranosyl mannosidostreptomycin involves multiple steps, starting with the preparation of the streptomycin core. The mannopyranosyl groups are then introduced through glycosylation reactions. The reaction conditions typically involve the use of specific glycosyl donors and acceptors, along with catalysts to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of 6’‘’-O-Mannopyranosyl mannosidostreptomycin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
6’‘’-O-Mannopyranosyl mannosidostreptomycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized mannopyranosyl derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
6’‘’-O-Mannopyranosyl mannosidostreptomycin has several scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new antibiotics and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 6’‘’-O-Mannopyranosyl mannosidostreptomycin involves its interaction with bacterial ribosomes, similar to streptomycin. It binds to the 30S subunit of the bacterial ribosome, inhibiting protein synthesis and leading to bacterial cell death. The mannopyranosyl groups may enhance its binding affinity and specificity, contributing to its unique properties .
Comparison with Similar Compounds
Similar Compounds
Streptomycin: The parent compound, known for its antibiotic properties.
Dihydrostreptomycin: A derivative of streptomycin with similar antibacterial activity.
Kanamycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Uniqueness
6’‘’-O-Mannopyranosyl mannosidostreptomycin is unique due to the presence of mannopyranosyl groups, which may enhance its biological activity and specificity compared to other aminoglycosides. This structural modification can lead to improved pharmacokinetic properties and reduced resistance development .
Properties
IUPAC Name |
2-[3-(diaminomethylideneamino)-4-[4-formyl-4-hydroxy-3-[4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H59N7O22/c1-7-33(54,6-43)26(30(56-7)61-25-12(40-32(36)37)16(46)11(39-31(34)35)17(47)21(25)51)62-27-13(38-2)18(48)24(9(4-42)58-27)60-29-23(53)20(50)15(45)10(59-29)5-55-28-22(52)19(49)14(44)8(3-41)57-28/h6-30,38,41-42,44-54H,3-5H2,1-2H3,(H4,34,35,39)(H4,36,37,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKSUQAETDPAAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)NC)(C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H59N7O22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905728 |
Source
|
Record name | N,N'-(4-{[Hexopyranosyl-(1->6)hexopyranosyl-(1->4)-2-deoxy-2-(methylamino)hexopyranosyl-(1->2)-5-deoxy-3-C-formylpentofuranosyl]oxy}-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00905728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
905.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100759-54-4 |
Source
|
Record name | 6'''-O-Mannopyranosyl mannosidostreptomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100759544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-(4-{[Hexopyranosyl-(1->6)hexopyranosyl-(1->4)-2-deoxy-2-(methylamino)hexopyranosyl-(1->2)-5-deoxy-3-C-formylpentofuranosyl]oxy}-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00905728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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